(R)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an aliphatic carbon atom, which is also bonded to an amino group (-NH2) and a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a ketone or an imine, in the presence of a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess .
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol typically involves large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as ruthenium or rhodium complexes to achieve efficient and selective hydrogenation .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by modulating neurotransmitter systems in the central nervous system. This modulation can influence the release and reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, thereby affecting mood and behavior .
Comparison with Similar Compounds
Similar Compounds
®-2-(2,6-Dimethylphenyl)-2-(methylamino)ethan-1-ol: This compound has a similar structure but features a methylamino group instead of an amino group.
2-Amino-2-phenylethanol: This compound lacks the dimethyl substitution on the phenyl ring.
Uniqueness
®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,6-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-4-3-5-8(2)10(7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
JFQAARVENHNBAX-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@H](CO)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CO)N |
Origin of Product |
United States |
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